3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
CAS No.: 887895-68-3
Cat. No.: VC7107038
Molecular Formula: C31H26N2O4
Molecular Weight: 490.559
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887895-68-3 |
|---|---|
| Molecular Formula | C31H26N2O4 |
| Molecular Weight | 490.559 |
| IUPAC Name | 3-(3,3-diphenylpropanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C31H26N2O4/c1-36-24-16-10-15-23(19-24)32-31(35)30-29(25-17-8-9-18-27(25)37-30)33-28(34)20-26(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34) |
| Standard InChI Key | VGBFRBZSJJBRAC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound belonging to the benzofuran derivative class. It is characterized by its molecular formula C31H26N2O4 and a molecular weight of approximately 490.5 g/mol . This compound features a benzofuran ring system, a carboxamide moiety, and a diphenylpropanamide group, which are crucial for its chemical and biological properties.
Synthesis and Reaction Conditions
The synthesis of 3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure optimal yields and minimize by-products. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.
Potential Biological Applications
Benzofuran derivatives, including 3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, have diverse biological activities and potential therapeutic applications. Their unique structures allow them to interact with biological targets, possibly through enzyme inhibition or receptor modulation. Further studies using molecular docking simulations can provide insights into binding affinities and interaction modes with target proteins.
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